3-HYDROXY-4,4-DIMETHYL-PENTANOIC ACID ETHYL ESTER
Description
Significance of β-Hydroxy Esters as Chiral Building Blocks in Complex Molecule Synthesis
The strategic importance of β-hydroxy esters in the synthesis of complex organic molecules lies in their inherent functionality and potential for stereochemical diversity. The presence of both a hydroxyl and an ester group allows for a wide array of chemical transformations. The hydroxyl group can be further oxidized, protected, or serve as a handle for forming new carbon-carbon or carbon-heteroatom bonds. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into an amide, among other transformations.
When β-hydroxy esters are synthesized in an enantiomerically pure form, they become powerful chiral building blocks. researchgate.net These chiral synthons are invaluable in the construction of stereochemically complex molecules, such as pharmaceuticals, agrochemicals, and natural products. The defined stereochemistry at the β-carbon is often crucial for the biological activity of the target molecule.
Overview of Stereochemical Control in β-Hydroxy Ester Synthesis
The synthesis of β-hydroxy esters with a high degree of stereochemical control is a central theme in contemporary organic synthesis. Two main strategies are employed to achieve this: diastereoselective and enantioselective synthesis.
Diastereoselective Synthesis: When the starting materials already contain a chiral center, it can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over another. This is a common strategy in substrate-controlled reactions.
Enantioselective Synthesis: To create a chiral β-hydroxy ester from achiral starting materials, a chiral influence must be introduced into the reaction. This can be achieved through the use of:
Chiral auxiliaries: A chiral molecule is temporarily attached to one of the reactants, directing the stereochemical course of the reaction. After the desired transformation, the auxiliary is removed.
Chiral catalysts: A small amount of a chiral catalyst is used to generate a chiral environment around the reactants, favoring the formation of one enantiomer. This is a highly efficient approach as the catalyst can be recycled.
Biocatalysis: Enzymes, which are inherently chiral, can be used to catalyze the formation of β-hydroxy esters with high enantioselectivity.
Common reactions for the synthesis of β-hydroxy esters where stereochemical control is crucial include the Aldol (B89426) reaction, the Reformatsky reaction, and the asymmetric hydrogenation of β-keto esters.
Classification and Structural Features of the 3-HYDROXY-4,4-DIMETHYL-PENTANOIC ACID ETHYL ESTER Motif as a Branched β-Hydroxy Ester
This compound is classified as a branched β-hydroxy ester. Its defining structural feature is the presence of a bulky tert-butyl group at the C4 position, adjacent to the hydroxyl-bearing C3 carbon. This steric hindrance significantly influences the molecule's reactivity and the stereochemical outcome of its synthesis.
The presence of the tert-butyl group makes the C3 hydroxyl group a sterically hindered secondary alcohol. This can affect the rates and feasibility of subsequent reactions at this position. Furthermore, the steric bulk of the tert-butyl group plays a crucial role during the formation of the carbon-carbon bond in its synthesis, presenting a challenge and an opportunity for stereocontrol.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H18O3 |
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | ethyl 3-hydroxy-4,4-dimethylpentanoate |
| CAS Number | 30458-17-4 |
Data sourced from PubChem. nih.gov
Detailed Research Findings
While extensive research specifically targeting this compound is not widely published, its synthesis can be approached through well-established methodologies for β-hydroxy esters, particularly those designed for sterically demanding substrates.
Plausible Synthetic Approaches:
The Reformatsky Reaction: This classical method for the synthesis of β-hydroxy esters involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. For the synthesis of the target molecule, the reaction would involve pivaldehyde (2,2-dimethylpropanal) and ethyl bromoacetate (B1195939). The bulky tert-butyl group of pivaldehyde would be a key factor in determining the reaction's stereoselectivity. The Reformatsky reaction is often favored for reactions with easily enolizable and sterically hindered aldehydes.
The Aldol Reaction: A directed aldol reaction between the lithium enolate of ethyl acetate (B1210297) and pivaldehyde could also yield the desired product. Controlling the stereochemistry in such a reaction would likely require the use of chiral auxiliaries or catalysts to overcome the steric influence of the tert-butyl group and achieve high levels of diastereo- and enantioselectivity. Given that pivaldehyde lacks α-hydrogens, it can only act as an electrophile, simplifying the potential outcomes of a crossed aldol reaction. acs.org
Recent research has identified this compound in the methanolic extract of Bacillus aquimaris, a marine bacterium. ijbpr.netresearchgate.net This finding suggests a potential biosynthetic pathway for this compound in microorganisms, opening avenues for future research into its natural origin and biological activity.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-hydroxy-4,4-dimethylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-5-12-8(11)6-7(10)9(2,3)4/h7,10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXYZSSTMJIRPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448346 | |
| Record name | Pentanoic acid, 3-hydroxy-4,4-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30458-17-4 | |
| Record name | Pentanoic acid, 3-hydroxy-4,4-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Advanced Transformations of β Hydroxy Esters
Functional Group Interconversions of the Hydroxyl Group
The secondary hydroxyl group in 3-hydroxy-4,4-dimethyl-pentanoic acid ethyl ester is a prime site for various functional group interconversions. These transformations are fundamental in modifying the compound's structure and properties for further synthetic applications. Common reactions include oxidation, etherification, and protection/deprotection sequences.
Oxidation of the secondary alcohol can furnish the corresponding β-keto ester, a valuable intermediate in its own right. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and reaction conditions.
Etherification of the hydroxyl group can be achieved under basic conditions, for example, using Williamson ether synthesis. This reaction allows for the introduction of a wide range of alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.
In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. Silyl (B83357) ethers are commonly used protecting groups for alcohols due to their ease of installation and removal under mild conditions. harvard.edu For instance, the hydroxyl group can be converted to a triethylsilyl (TES) ether. harvard.edu
| Transformation | Reagent(s) | Product |
| Oxidation | Pyridinium chlorochromate (PCC) | Ethyl 4,4-dimethyl-3-oxopentanoate |
| Etherification | Sodium hydride (NaH), Methyl iodide (CH₃I) | Ethyl 3-methoxy-4,4-dimethylpentanoate |
| Protection | Triethylsilyl chloride (TESCl), Imidazole | Ethyl 4,4-dimethyl-3-(triethylsilyloxy)pentanoate |
Modifications at the Ester Moiety
The ethyl ester group of this compound is also amenable to a range of chemical modifications. These include hydrolysis, transesterification, and reduction, each leading to a different class of compounds with distinct chemical properties.
Hydrolysis of the ester, typically under basic conditions using a reagent such as potassium hydroxide (B78521), yields the corresponding β-hydroxy carboxylic acid, 3-hydroxy-4,4-dimethylpentanoic acid. orgsyn.org This transformation is often a key step in the synthesis of more complex molecules where a free carboxylic acid is required.
Transesterification, the process of exchanging the ethyl group of the ester with another alkyl group, can be accomplished by treating the ester with a different alcohol in the presence of an acid or base catalyst. google.com This reaction is useful for altering the properties of the ester, such as its boiling point or solubility.
Reduction of the ester group can lead to either the corresponding aldehyde or primary alcohol, depending on the reducing agent used. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the ester to a diol, 4,4-dimethylpentane-1,3-diol.
| Transformation | Reagent(s) | Product |
| Hydrolysis | Potassium hydroxide (KOH), Water/Methanol (B129727) | 3-Hydroxy-4,4-dimethylpentanoic acid |
| Transesterification | Methanol (CH₃OH), Acid catalyst | 3-Hydroxy-4,4-dimethyl-pentanoic acid methyl ester |
| Reduction | Lithium aluminum hydride (LiAlH₄) | 4,4-Dimethylpentane-1,3-diol |
Stereoselective Dehydration of β-Hydroxy Esters
The dehydration of β-hydroxy esters is a synthetically useful method for the preparation of α,β-unsaturated esters. This elimination reaction can often be controlled to selectively produce either the E- or Z-isomer of the resulting olefin.
The dehydration of this compound would be expected to yield ethyl 4,4-dimethylpent-2-enoate. The stereochemical outcome of this reaction is dependent on the reaction conditions and the reagents employed. For example, treatment with certain reagents can favor the formation of the thermodynamically more stable E-isomer.
| Transformation | Reagent(s) | Product |
| Dehydration | Toluene-p-sulfonic acid, Benzene (reflux) | Ethyl 4,4-dimethylpent-2-enoate |
Conversion to Other Acid Derivatives (e.g., Carboxylic Acids, Amides)
Beyond the transformations already discussed, this compound can be converted into a variety of other carboxylic acid derivatives. As mentioned, hydrolysis affords the corresponding carboxylic acid. nih.gov This carboxylic acid can then serve as a precursor for the synthesis of other derivatives, such as acid chlorides or anhydrides.
The direct conversion of the ester to an amide is also a common transformation. google.comgoogle.com This can be achieved by reacting the ester with ammonia (B1221849) or a primary or secondary amine, often at elevated temperatures. google.com The use of a catalyst can sometimes facilitate this reaction. google.com For example, treatment with methylamine (B109427) would yield N-methyl-3-hydroxy-4,4-dimethylpentanamide.
| Initial Substrate | Transformation | Reagent(s) | Product |
| This compound | Hydrolysis | Sodium hydroxide (NaOH), H₂O | 3-Hydroxy-4,4-dimethylpentanoic acid |
| This compound | Aminolysis | Methylamine (CH₃NH₂) | N-methyl-3-hydroxy-4,4-dimethylpentanamide |
Rearrangement Reactions (e.g., Wittig Rearrangement)
While less common for simple β-hydroxy esters, rearrangement reactions can be powerful tools for carbon-carbon bond formation. The orgsyn.org-Wittig rearrangement is a concerted, pericyclic process that transforms an allylic ether into a homoallylic alcohol. vulcanchem.com For a substrate like this compound, this would first require conversion of the hydroxyl group into an appropriate allyl ether. Subsequent treatment with a strong base would initiate the rearrangement. This sequence would result in the formation of a new carbon-carbon bond and the creation of a new stereocenter.
| Reaction Type | Key Intermediate | General Product Type |
| orgsyn.org-Wittig Rearrangement | Allyl ether of the β-hydroxy ester | α-hydroxy-β-vinyl carboxylic acid derivative |
Stereochemical Investigations of 3 Hydroxy 4,4 Dimethyl Pentanoic Acid Ethyl Ester and Analogues
Elucidation of Diastereomeric and Enantiomeric Purity
The determination of the diastereomeric and enantiomeric purity of 3-hydroxy-4,4-dimethyl-pentanoic acid ethyl ester and its analogues is crucial for characterizing the outcome of stereoselective reactions. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary and powerful technique for separating and quantifying the different stereoisomers. nih.govrsc.org This method allows for the direct resolution of enantiomers and diastereomers, providing accurate determination of enantiomeric excess (ee) and diastereomeric ratio (dr). elsevierpure.com
For analogous β-hydroxy esters, such as ethyl 3-hydroxybutyrate (B1226725), chiral HPLC methods have been successfully developed. For instance, the enantiomers of ethyl 3-hydroxybutyrate have been baseline separated using a Chiralcel OD-H column with a mobile phase consisting of a mixture of n-hexane and isopropyl alcohol. elsevierpure.com Similar methodologies can be applied to this compound, where the bulky tert-butyl group may influence the retention times but the principle of chiral recognition by the stationary phase remains the same.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is another valuable tool for determining the diastereomeric ratio. The protons at the C2 and C3 positions, as well as the adjacent methyl and methylene (B1212753) groups, will have distinct chemical shifts and coupling constants for each diastereomer. By integrating the signals corresponding to each diastereomer, their relative abundance can be calculated. For more complex cases or for determining enantiomeric excess, chiral shift reagents can be employed in NMR to induce chemical shift differences between enantiomers.
A combination of these techniques provides a comprehensive picture of the stereochemical composition of a sample of this compound.
Table 1: Analytical Methods for Stereochemical Elucidation
| Technique | Purpose | Principle | Information Obtained |
| Chiral HPLC | Separation and quantification of enantiomers and diastereomers | Differential interaction of stereoisomers with a chiral stationary phase | Enantiomeric excess (ee), Diastereomeric ratio (dr) |
| 1H NMR Spectroscopy | Determination of diastereomeric ratio | Different chemical environments of protons in diastereomers lead to distinct signals | Diastereomeric ratio (dr) |
| NMR with Chiral Shift Reagents | Determination of enantiomeric excess | Formation of diastereomeric complexes with distinct NMR spectra | Enantiomeric excess (ee) |
Mechanistic Studies of Stereocontrol in Aldol (B89426) Reactions
The aldol reaction is a cornerstone of carbon-carbon bond formation and a common method for synthesizing β-hydroxy esters like this compound. harvard.eduorganic-chemistry.org The reaction involves the nucleophilic addition of an enolate to a carbonyl compound. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the reactants.
Ordered Transition States and Kinetic vs. Thermodynamic Control
The stereoselectivity of the aldol reaction can be rationalized by the Zimmerman-Traxler model, which proposes a six-membered, chair-like transition state. chemsrc.comekb.egresearchgate.netnih.gov This model is particularly effective in predicting the diastereoselectivity of the reaction under kinetic control, where the product distribution is determined by the relative activation energies of the competing reaction pathways. youtube.com
In this model, the metal cation of the enolate coordinates to both the enolate oxygen and the carbonyl oxygen of the aldehyde, leading to a highly ordered transition state. The geometry of the enolate, whether it is the E- or Z-isomer, plays a crucial role in determining the relative stereochemistry of the two newly formed chiral centers. ekb.eg
Z-enolates generally lead to the formation of the syn -diastereomer.
E-enolates typically result in the anti -diastereomer.
The steric interactions between the substituents on the enolate and the aldehyde in the chair-like transition state dictate which diastereomer is favored. The substituents preferentially occupy equatorial positions to minimize steric strain. For the synthesis of this compound via the aldol reaction of the lithium enolate of ethyl acetate (B1210297) and pivaldehyde, the bulky tert-butyl group of pivaldehyde will strongly favor an equatorial position in the transition state. The stereochemical outcome will then be dependent on the geometry of the ethyl acetate enolate.
Under thermodynamic control, the reaction is reversible, and the product distribution reflects the relative thermodynamic stabilities of the products. However, aldol reactions are often run under kinetic control at low temperatures to achieve high stereoselectivity.
Table 2: Predicted Stereochemical Outcome in Aldol Reactions based on the Zimmerman-Traxler Model
| Enolate Geometry | Favored Transition State | Predicted Diastereomer |
| Z-enolate | Chair-like with substituents in equatorial positions | syn |
| E-enolate | Chair-like with substituents in equatorial positions | anti |
Diastereoselection in Reduction Reactions
An alternative and widely used method for the synthesis of this compound is the reduction of the corresponding β-keto ester, ethyl 4,4-dimethyl-3-oxopentanoate. The stereochemical outcome of this reduction is highly dependent on the reducing agent and the reaction conditions.
One of the most effective methods for achieving high diastereoselectivity is the use of biocatalysts, such as baker's yeast (Saccharomyces cerevisiae). orgsyn.orgnih.gov Baker's yeast contains a variety of reductases that can reduce carbonyl groups with high enantioselectivity and diastereoselectivity. The reduction of β-keto esters with baker's yeast often proceeds with high stereoselectivity, and the stereochemical outcome can sometimes be influenced by the reaction conditions, such as temperature and the presence of additives. For many β-keto esters, baker's yeast reduction provides access to the corresponding (S)-β-hydroxy ester with high enantiomeric excess.
Chelation-controlled reductions are another powerful strategy for achieving high diastereoselectivity. Reagents such as zinc borohydride (B1222165) (Zn(BH4)2) can coordinate to both the carbonyl oxygen and the ester oxygen of the β-keto ester, forming a rigid cyclic intermediate. The hydride is then delivered from the less sterically hindered face of the complex, leading to a high degree of stereocontrol.
For the reduction of ethyl 4,4-dimethyl-3-oxopentanoate, the bulky tert-butyl group would play a significant role in directing the approach of the hydride, leading to the preferential formation of one diastereomer.
Table 3: Diastereoselective Reduction of an Analogous β-Keto Ester
| Substrate | Reducing Agent | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (of major diastereomer) |
| Ethyl 3-oxohexanoate | Baker's Yeast in Glycerol (B35011):Water | - | 88-94% ee |
| Ethyl Acetoacetate | Baker's Yeast | - | 85% ee |
Data for analogous compounds illustrating the principle of stereoselective reduction.
Configurational Stability and Epimerization
The configurational stability of the stereocenters in this compound is an important consideration, particularly during purification and subsequent chemical transformations. The proton at the C2 position, alpha to the ester carbonyl group, is acidic and can be removed by a base. This can lead to the formation of an enolate intermediate, and subsequent reprotonation can result in epimerization at the C2 position.
This process is more likely to occur under basic conditions, but can also be catalyzed by acid. The bulky tert-butyl group at the C4 position may provide some steric hindrance, potentially slowing down the rate of epimerization compared to less substituted β-hydroxy esters. However, care must be taken to avoid prolonged exposure to strongly acidic or basic conditions to maintain the stereochemical integrity of the molecule.
The hydroxyl group at the C3 position is generally configurationally stable under normal conditions. Epimerization at this center would require more forcing conditions that are not typically encountered during standard workup and purification procedures. The stability of the tert-butyl group itself is very high, and it does not participate in epimerization processes. researchgate.netnih.gov
Advanced Analytical Methodologies for Research on 3 Hydroxy 4,4 Dimethyl Pentanoic Acid Ethyl Ester
Spectroscopic Analysis for Structural and Stereochemical Assignment
Spectroscopic techniques are indispensable for probing the molecular structure and stereochemistry of 3-hydroxy-4,4-dimethyl-pentanoic acid ethyl ester. These methods provide detailed information on the connectivity of atoms, their spatial arrangement, and the absolute configuration of chiral centers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric and Enantiomeric Excess Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the diastereomeric and enantiomeric excess of chiral molecules like this compound. In a mixture of diastereomers, the different spatial arrangements of the atoms lead to distinct chemical environments for the nuclei, resulting in separate signals in the NMR spectrum. The ratio of the integrals of these distinct signals in the ¹H NMR spectrum can be used to quantify the diastereomeric ratio. researchgate.net
For instance, in a hypothetical mixture of diastereomers of a related compound, the diastereotopic protons of the cyclopropane (B1198618) ring exhibited distinct doublets in the ¹H NMR spectrum, allowing for the determination of the diastereomeric ratio by integrating these separated signals. researchgate.net Similarly, for this compound, the protons adjacent to the stereocenters would be expected to show different chemical shifts for each diastereomer, enabling the calculation of the diastereomeric excess.
To determine the enantiomeric excess, a chiral derivatizing agent (CDA) can be employed. The CDA reacts with both enantiomers of the target compound to form a pair of diastereomers. These newly formed diastereomers will then exhibit distinguishable signals in the NMR spectrum, allowing for the quantification of the original enantiomeric composition.
Table 1: Representative ¹H NMR Data for Determining Diastereomeric Ratio This table is a hypothetical representation based on principles of NMR spectroscopy for diastereomeric analysis.
| Proton | Diastereomer A (δ, ppm) | Diastereomer B (δ, ppm) |
|---|---|---|
| H-2 | 3.95 (dd, J = 8.0, 4.0 Hz) | 4.05 (dd, J = 7.5, 4.5 Hz) |
Chiroptical Techniques (e.g., ECD Spectra for Absolute Configuration)
Chiroptical techniques, particularly Electronic Circular Dichroism (ECD) spectroscopy, are vital for determining the absolute configuration of chiral molecules. nih.govnih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms around the chromophores. nih.gov
The absolute configuration of this compound can be determined by comparing its experimental ECD spectrum with the theoretically calculated spectrum for a known configuration (e.g., R or S). nih.govmtoz-biolabs.com This process involves computational methods, such as time-dependent density functional theory (TDDFT), to predict the ECD spectrum of a specific enantiomer. nih.gov A good agreement between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.govresearchgate.net
Table 2: Key Parameters in ECD Spectroscopy for Absolute Configuration This table illustrates the principles of using ECD for stereochemical assignment.
| Parameter | Description |
|---|---|
| Wavelength (nm) | The wavelength of circularly polarized light. |
| Molar Ellipticity ([\u03b8]) | The difference in absorption between left and right circularly polarized light. |
| Cotton Effect | The characteristic positive or negative bands in an ECD spectrum. |
| Experimental Spectrum | The ECD spectrum measured for the compound of interest. |
Mass Spectrometry (MS) for Elucidating Reaction Products and Intermediates
Mass spectrometry is a powerful analytical technique used to identify unknown compounds, quantify known materials, and elucidate the structure and chemical properties of molecules. In the context of this compound, MS is crucial for characterizing reaction products and identifying transient intermediates. The fragmentation pattern of a molecule in the mass spectrometer provides a "fingerprint" that can be used for its identification.
The electron ionization (EI) mass spectrum of a related compound, ethyl 3-hydroxypentanoate, shows characteristic fragmentation patterns that can be extrapolated to understand the behavior of this compound. Common fragmentation pathways for esters include the loss of the alkoxy group (OR) and McLafferty rearrangement. By analyzing the masses of the fragment ions, the structure of the parent molecule and any reaction intermediates can be pieced together. youtube.commiamioh.eduimreblank.ch
Chromatographic Techniques for Purity and Isomer Separation
Chromatographic methods are essential for separating the components of a mixture and determining the purity of a substance. For a chiral compound like this compound, specialized chromatographic techniques are required to separate its stereoisomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis of Reaction Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.comjmchemsci.com It is an ideal tool for analyzing the composition of complex reaction mixtures generated during the synthesis of this compound. jmchemsci.com The gas chromatograph separates the different components of the mixture based on their volatility and interaction with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that can be used for identification by comparison with spectral libraries. jmchemsci.com
Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Determination
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the gold standard for separating enantiomers and determining the enantiomeric purity of a chiral compound. mdpi.comasianpubs.orgresearchgate.net The CSP creates a chiral environment where the two enantiomers of this compound will have different affinities, leading to different retention times and, thus, their separation. researchgate.net
For example, the enantiomers of a structurally similar compound, ethyl 3-hydroxybutyrate (B1226725), have been successfully separated using a Chiralcel OD-H column. mat-test.com A similar approach could be applied to this compound. The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation. asianpubs.orgnih.gov By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. nih.gov
Table 3: Representative Chiral HPLC Parameters for Enantiomeric Separation This table provides a hypothetical example of chiral HPLC conditions based on the separation of similar compounds.
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-H (or similar amylose-based CSP) |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
X-ray Diffraction for Solid-State Structural Elucidation
For this compound, obtaining its solid-state structure via X-ray diffraction would first require the successful crystallization of the compound. The process involves diffracting a beam of X-rays off the planes of atoms in the crystal lattice. The resulting diffraction pattern is unique to the crystal structure and allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined.
A review of the current scientific literature indicates that a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, no empirical data on its crystal lattice parameters or solid-state conformation is available.
Should a crystalline sample be obtained, the resulting crystallographic data would be presented in a standardized format, as shown in the hypothetical table below.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 105.6 |
| γ (°) | 90 |
| Volume (ų) | 675.4 |
| Z | 4 |
Note: The data presented in this table is purely hypothetical and serves to illustrate the type of information obtained from an X-ray diffraction experiment.
This data would provide unequivocal proof of the molecular structure, including the relative stereochemistry of any chiral centers, and would reveal intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.
Mosher Ester Analysis for Absolute Stereochemistry Determination
The determination of the absolute configuration of a chiral center is a critical aspect of stereochemical analysis. Mosher ester analysis is a widely used NMR spectroscopic method for elucidating the absolute stereochemistry of secondary alcohols. springernature.com This technique involves the derivatization of the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters.
The principle of Mosher's method lies in the anisotropic effect of the phenyl group in the MTPA esters, which adopt a preferred conformation where the trifluoromethyl, methoxy, and phenyl groups have a defined spatial relationship with the substituents of the chiral alcohol. stackexchange.com This leads to predictable shielding or deshielding of the protons adjacent to the newly formed ester linkage in the ¹H NMR spectrum.
For this compound, which possesses a stereogenic center at the C3 carbon bearing the hydroxyl group, Mosher ester analysis would proceed as follows:
Two separate reactions would be conducted, esterifying the alcohol with (R)-MTPA chloride and (S)-MTPA chloride to yield the corresponding (S)- and (R)-MTPA diastereomeric esters. stackexchange.com
The ¹H NMR spectra of both diastereomers would be recorded and assigned. stackexchange.com
The chemical shifts (δ) of the protons on either side of the C3 carbon would be compared. A key diagnostic parameter is the difference in chemical shifts, Δδ = δ(S) - δ(R). oregonstate.edu
Protons on one side of the Mosher ester plane will exhibit a positive Δδ value, while those on the other side will have a negative Δδ value. This pattern allows for the unambiguous assignment of the absolute configuration of the C3 alcohol.
While no specific Mosher ester analysis has been published for this compound, the expected chemical shift differences can be illustrated hypothetically.
Hypothetical ¹H NMR Data for Mosher Ester Analysis of this compound
| Proton | δ [(S)-MTPA ester] (ppm) | δ [(R)-MTPA ester] (ppm) | Δδ (δS - δR) |
|---|---|---|---|
| H2 | 2.65 | 2.55 | +0.10 |
| H5 (CH₃) | 0.95 | 1.05 | -0.10 |
| H5' (CH₃) | 0.92 | 1.02 | -0.10 |
Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the expected sign of Δδ for a given absolute configuration.
In this hypothetical example, the positive Δδ for the H2 protons and the negative Δδ for the protons of the tert-butyl group at C4 would allow for the assignment of the absolute configuration at C3. This powerful technique provides a reliable method for determining the absolute stereochemistry of chiral alcohols without the need for crystallization. mdpi.com
Theoretical and Computational Chemistry Approaches to 3 Hydroxy 4,4 Dimethyl Pentanoic Acid Ethyl Ester
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For 3-hydroxy-4,4-dimethyl-pentanoic acid ethyl ester, DFT calculations can offer profound insights into its geometry, electronic properties, and reactivity.
Detailed DFT studies on similar β-hydroxy esters have demonstrated the utility of this approach. u-szeged.hu Geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would reveal the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. nih.gov
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For a β-hydroxy ester, the HOMO is typically localized on the oxygen atoms of the hydroxyl and ester groups, indicating these as likely sites for electrophilic attack. Conversely, the LUMO is often centered on the carbonyl carbon of the ester group, making it susceptible to nucleophilic attack. researchgate.net
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, can quantify the molecule's reactivity. These descriptors provide a theoretical basis for predicting how the molecule will behave in different chemical environments.
Table 1: Illustrative Global Reactivity Descriptors for a β-Hydroxy Ester calculated using DFT.
| Descriptor | Typical Value (eV) | Interpretation |
| HOMO Energy | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | +1.0 to +2.0 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 7.5 to 9.5 | Indicates chemical stability; a larger gap suggests higher stability and lower reactivity. |
| Electronegativity (χ) | 2.25 to 2.75 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 3.75 to 4.75 | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |
| Electrophilicity Index (ω) | 0.5 to 0.8 | A measure of the molecule's electrophilic character. |
Note: These values are illustrative and would need to be calculated specifically for this compound.
Transition State Modeling for Reaction Mechanism Elucidation and Stereoselectivity Prediction
The synthesis of this compound, a chiral molecule, often involves reactions where stereoselectivity is a key consideration, such as the aldol (B89426) reaction or the reduction of a β-keto ester. Transition state modeling is a powerful computational tool to understand the origins of this stereoselectivity. nd.eduresearchgate.net
By locating and characterizing the transition state structures for the different possible stereochemical pathways, the activation energies can be calculated. According to transition state theory, the pathway with the lower activation energy will be the kinetically favored one, leading to the major product.
For instance, in an asymmetric reduction of the corresponding β-keto ester, different transition state models, such as the Felkin-Anh model for nucleophilic addition to a chiral ketone, can be computationally investigated. chemtube3d.com These models help in rationalizing why one diastereomer or enantiomer is formed preferentially. The steric and electronic interactions between the substrate, the reagent, and the chiral catalyst in the transition state determine the stereochemical outcome. mdpi.comwikipedia.org
Table 2: Hypothetical Relative Energies of Transition States for the Asymmetric Reduction leading to (R)- and (S)-3-hydroxy-4,4-dimethyl-pentanoic acid ethyl ester.
| Transition State | Relative Energy (kcal/mol) | Predicted Major Enantiomer |
| TS leading to (R)-enantiomer | 0.0 | (R) |
| TS leading to (S)-enantiomer | +2.5 | - |
Note: These are hypothetical values to illustrate the concept. The actual energy difference would determine the enantiomeric excess.
Conformational Analysis and Energy Landscapes
Due to the presence of several single bonds, this compound is a flexible molecule with multiple possible conformations. libretexts.org Conformational analysis aims to identify the stable conformers and to understand the energy barriers between them. This is crucial as the reactivity and spectroscopic properties of a molecule can be influenced by its conformational preferences. researchgate.net
Computational methods can be used to perform a systematic search of the conformational space. acs.org By rotating the rotatable bonds (e.g., C-C, C-O bonds) and calculating the energy of each resulting conformation, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.
For an acyclic molecule like this, intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ester could play a significant role in stabilizing certain conformations. The relative energies of the different conformers can be used to determine their population at a given temperature using the Boltzmann distribution.
Molecular Dynamics Simulations (if applicable for complex systems)
While for an isolated molecule, static quantum chemical calculations are often sufficient, Molecular Dynamics (MD) simulations become valuable when studying the behavior of this compound in a more complex environment, such as in a solvent or interacting with a biological macromolecule. researchgate.net
MD simulations model the movement of atoms over time based on a force field, providing insights into the dynamic behavior of the system. For example, MD simulations could be used to study the solvation of the ester in different solvents, revealing details about the solvent structure around the molecule and the dynamics of solute-solvent interactions. acs.orgrug.nlresearchgate.net In the context of its synthesis or reactions, MD can be used to explore the conformational landscape and identify reactive conformations. acs.org
Quantitative Structure-Property Relationships (QSPR) for predicting reaction outcomes (e.g., selectivity)
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their properties or activities. In the context of this compound, QSPR could be particularly useful for predicting the enantioselectivity of its synthesis under different catalytic conditions. nih.gov
By building a model based on a dataset of similar reactions with known enantioselectivities, it is possible to predict the outcome for a new substrate or catalyst. nih.gov The molecular descriptors used in these models can be derived from the 2D or 3D structure of the reactants and catalyst, and can include steric, electronic, and topological parameters. rsc.org
For example, a QSPR model could be developed to predict the enantiomeric excess (% ee) of the asymmetric reduction of a series of β-keto esters using a particular chiral catalyst. The descriptors might include the size of the substituents on the ester and the electronic properties of the catalyst. Such models can accelerate the discovery and optimization of stereoselective synthetic routes. acs.org
Synthetic Utility and Applications As a Chemical Intermediate
Role of β-Hydroxy Esters as Precursors in Organic Synthesis
β-Hydroxy esters are esteemed as versatile and crucial intermediates in synthetic organic chemistry. researchgate.net Their value stems from the presence of two key functional groups—a hydroxyl and an ester—which can be manipulated independently or in concert to build more complex structures. The development of new methods to obtain optically pure β-hydroxy esters is a significant area of research because these chiral derivatives are important for synthesizing a variety of valuable chemicals. researchgate.net
These compounds serve as fundamental building blocks for numerous classes of organic molecules. For instance, they are well-established precursors for the synthesis of β-lactams, a core structural component of many antibiotic drugs. researchgate.net They are also used in the synthesis of pheromones and carotenoids. researchgate.net The Ivanov reaction, which produces β-hydroxy acids, is a classic method for creating the core structure that can then be esterified. wikipedia.org This reaction proceeds through a six-membered chair-like transition state, which accounts for its high stereoselectivity. wikipedia.org The utility of β-hydroxy esters is further highlighted by their role as precursors to inhibitors of norepinephrine (B1679862) or serotonin (B10506) reuptake, which are an important class of pharmaceuticals. researchgate.net
The table below summarizes key applications of β-hydroxy esters as synthetic precursors.
| Precursor Application | Resulting Compound Class/Example |
| Pharmaceutical Synthesis | β-lactams, Fluoxetine, Tomoxetine, Nisoxetine (B1678948) researchgate.netacs.org |
| Natural Product Synthesis | Pheromones, Carotenoids researchgate.net |
| Heterocyclic Chemistry | Precursors for lactones and other heterocycles wikipedia.org |
| Agrochemicals | Intermediates in agrochemical production |
Building Blocks for Natural Product Synthesis
Enantioenriched β-hydroxy esters are critical building blocks for the synthesis of various biologically active natural products. acs.org The specific stereochemistry of the hydroxyl group and any adjacent chiral centers is often crucial for the biological activity of the final natural product. Therefore, synthetic strategies that can generate β-hydroxy esters with high stereocontrol are in high demand.
While specific examples detailing the use of 3-hydroxy-4,4-dimethyl-pentanoic acid ethyl ester in natural product synthesis are not extensively documented in the provided literature, the utility of closely related structures is well-established. For example, aldol (B89426) additions are a common method to create the β-hydroxy ester moiety within a larger synthetic route. orgsyn.org The development of nickel-catalyzed asymmetric reactions has provided access to structurally diverse β-hydroxy esters, which have been used in the synthesis of natural products like phenylpropanoids, phaitanthrin B, and phthalides. acs.org The strategic use of these building blocks allows for the rapid and convergent construction of complex natural molecules. nih.gov
Intermediates in the Synthesis of Chiral Compounds and Analogues
The synthesis of optically pure compounds is a central goal of modern chemistry, particularly in the pharmaceutical industry. β-Hydroxy esters are paramount intermediates in this pursuit. researchgate.net The development of methods for the asymmetric synthesis of organic molecules has gained significant importance, and achieving optically pure β-hydroxy esters is a key focus within this field. researchgate.net
These chiral derivatives are prized for their role in synthesizing important bioactive molecules. researchgate.net For example, the kinetic resolution of racemic β-hydroxy esters using chiral catalysts can produce aromatic β-hydroxy esters with excellent selectivity and high enantiomeric excess. researchgate.net This methodology has been successfully applied to the synthesis of a key intermediate for drugs such as fluoxetine, tomoxetine, and nisoxetine in its enantiomerically pure form. researchgate.net Furthermore, modifications of the basic β-hydroxy ester structure, such as in methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, have been used to create a series of new compounds with potential biological activities. nih.gov
Contribution to the Synthesis of Diverse Molecular Scaffolds
The reactivity of the β-hydroxy ester framework allows it to be a progenitor for a wide array of molecular scaffolds. The hydroxyl and ester groups can be transformed into many other functionalities, leading to diverse and complex structures. For instance, β-hydroxy esters can be used as precursors for β-diketones and various heterocyclic compounds. wikipedia.org
Research has shown that derivatives of similar structures, like 3-hydroxy-2,2-dimethyl-propionic acid methyl ester, can be synthesized and subsequently modified to create libraries of compounds. nih.govrsc.org The initial ester can undergo saponification to form the corresponding acid or hydrazinolysis to yield the hydrazide. nih.govrsc.org These new intermediates can then be coupled with amines or amino acid esters to generate N-alkyl amides and other complex derivatives, demonstrating the scaffold's versatility. nih.govrsc.org This ability to readily generate diverse analogs from a common β-hydroxy ester intermediate is invaluable in fields like medicinal chemistry for exploring structure-activity relationships. nih.gov
Emerging Research Avenues and Future Outlook
Development of Novel Catalytic Systems for Enantioselective Synthesis
The synthesis of optically pure β-hydroxy esters is a major focus in organic chemistry, as these molecules are crucial chiral building blocks for pharmaceuticals and biologically active natural products. researchgate.net For 3-hydroxy-4,4-dimethyl-pentanoic acid ethyl ester, achieving high enantioselectivity is key to its potential applications. Research is moving beyond classical methods towards sophisticated catalytic systems that can control stereochemistry with high precision.
Recent advancements include the use of planar-chiral 4-dimethylaminopyridine (B28879) (DMAP) derivatives in the kinetic resolution of racemic β-hydroxy esters, achieving excellent selectivity and high enantiomeric excess for a variety of substrates. mdpi.com Another promising area is the development of metal-based catalysts, such as Ni(II)-oxazoline complexes, which have been successful in asymmetric decarboxylative aldol (B89426) reactions to afford structurally diverse β-hydroxy esters. researchgate.net Tandem methods involving catalytic asymmetric preparation are also being explored, utilizing catalysts derived from enantioenriched amino alcohols to promote highly enantioselective carbon-carbon bond formation. nih.gov
Table 1: Examples of Modern Catalytic Systems for Enantioselective β-Hydroxy Ester Synthesis
| Catalytic System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Planar-chiral DMAP derivative | Kinetic Resolution (Acylation) | High selectivity (up to s = 107), high enantiomeric excess (up to 99% ee) for aromatic β-hydroxy esters. | mdpi.com |
| Ni(II)-Oxazoline Complex | Asymmetric Decarboxylative Aldol Reaction | Good yields and enantioselectivities under mild conditions, broad substrate scope. | researchgate.net |
| Amino alcohol-derived catalyst (MIB) | Asymmetric Aldol Addition | Good isolated yields (68-86%) and high enantioselectivity (up to 98%). | nih.gov |
| Rh-DuPhos | Conjugate Reduction | Provides access to silyl (B83357) ketene (B1206846) acetals which can react with aldehydes to form β-hydroxy esters. | organic-chemistry.org |
Future research will likely focus on applying and adapting these and other novel catalytic systems, such as N-heterocyclic carbenes (NHCs) and proazaphosphatranes, to the specific steric and electronic requirements of this compound. organic-chemistry.orgorganic-chemistry.org
Integration of Sustainable Chemistry Principles in Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes. For β-hydroxy esters like this compound, this involves developing methods that reduce waste, use less hazardous materials, and improve energy efficiency. A key area of development is the use of water as a reaction solvent. For instance, asymmetric transfer hydrogenation of β-keto esters using a formic acid/sodium formate (B1220265) system in water can be performed open to the air, providing excellent yields and selectivities. organic-chemistry.org
Another sustainable approach is the use of biocatalysis, which operates under mild conditions. The enzymatic synthesis of fatty acid esters of hydroxy fatty acids (FAHFAs) is being explored as a scalable and environmentally friendly production method. acs.org These enzymatic processes offer a promising route for the sustainable production of chiral β-hydroxy esters. rsc.org The application of organocatalysis, which avoids the use of potentially toxic and expensive transition metals, also aligns with green chemistry principles. organic-chemistry.org
Chemoenzymatic Approaches to β-Hydroxy Ester Synthesis
Chemoenzymatic strategies combine the best of both chemical and enzymatic catalysis to create highly efficient and selective synthetic pathways. For the synthesis of enantiomerically pure β-hydroxy esters, enzymes offer unparalleled stereoselectivity under mild conditions. The asymmetric reduction of β-keto esters using cell-free enzymes is a viable method for manufacturing these valuable compounds. rsc.org
Recent research has focused on developing self-sufficient heterogeneous biocatalysts for the enantiodivergent reduction of β-keto esters. rsc.org These systems immobilize both the reductase enzyme and the necessary cofactor (e.g., NADPH), allowing for continuous flow processes with high stability and productivity. rsc.org Such an approach could be tailored for the production of either the (R) or (S) enantiomer of this compound from its corresponding β-keto ester precursor. Combining the substrate scope of chemical catalysts with the selectivity of enzymes opens up new possibilities for producing complex chiral molecules.
Exploration of New Reactivity Patterns and Derivatization Strategies
Research into the reactivity of the hydroxyl and ester functional groups of this compound is crucial for expanding its utility as a synthetic intermediate. The hydroxyl group can be a site for oxidation to a carbonyl group, or substitution with other functional groups like halogens. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol.
Derivatization is also important for analytical purposes, particularly in liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). ddtjournal.com While the target compound itself may not have been extensively studied in this context, general strategies for derivatizing hydroxyl groups to enhance ionization efficiency are well-established. ddtjournal.com Reagents that introduce a chargeable moiety onto the molecule can significantly improve detection sensitivity. ddtjournal.com Future work will likely involve the synthesis of a variety of derivatives of this compound to explore their biological activity and material properties, analogous to studies on similar structures. rsc.org
Table 2: Potential Derivatization Reactions for this compound
| Functional Group | Reaction Type | Reagent Example | Product Type |
|---|---|---|---|
| Hydroxyl | Oxidation | Chromium trioxide | β-Keto ester |
| Hydroxyl | Substitution (Chlorination) | Thionyl chloride | 3-Chloro-4,4-dimethyl-pentanoic acid ethyl ester |
| Ester | Hydrolysis | Potassium hydroxide (B78521) | 3-hydroxy-4,4-dimethyl-pentanoic acid |
| Ester | Reduction | Lithium aluminum hydride | 4,4-Dimethylpentane-1,3-diol |
Advanced Spectroscopic and Computational Methods for Mechanistic Insights
Understanding the mechanisms of reactions that form and consume this compound is fundamental to optimizing synthetic processes. Advanced spectroscopic techniques, such as infrared multiple photon dissociation (IRMPD) spectroscopy, are powerful tools for differentiating between closely related isomers. acs.org
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying molecular structure, vibrational frequencies, and reaction mechanisms. ias.ac.innih.gov DFT calculations can be used to predict the geometric parameters and spectroscopic signatures (FT-IR, Raman) of molecules like this compound. ias.ac.inresearchgate.net These theoretical predictions, when compared with experimental data, provide deep insights into the molecule's properties. mdpi.com Furthermore, computational models can investigate the favorability of different reaction pathways, as demonstrated in studies on the aminolysis of β-hydroxy-α,β-unsaturated esters, helping to guide the design of new reactions and catalysts. nih.gov The application of these combined spectroscopic and computational approaches will be vital for elucidating the subtle details of reactions involving this specific ester.
Q & A
Q. What are the optimal synthetic routes for 3-hydroxy-4,4-dimethyl-pentanoic acid ethyl ester?
- Methodological Answer : A viable approach involves esterification of the corresponding carboxylic acid (3-hydroxy-4,4-dimethylpentanoic acid) with ethanol under acidic catalysis (e.g., H₂SO₄). Alternatively, a Reformatsky reaction could be adapted using zinc dust and ethyl bromoacetate with a ketone precursor (e.g., 4,4-dimethylpentan-2-one), as demonstrated in analogous procedures for fluorinated hydroxy esters . For methyl ester derivatives of structurally similar compounds (e.g., methyl 4,4-dimethyl-4-oxopentanoate), reaction conditions include refluxing in benzene with controlled reagent addition to optimize yield .
Q. How can this compound be purified and characterized post-synthesis?
- Methodological Answer : Purification via fractional distillation (e.g., bp range 95–97°C at 35 mmHg for fluorinated analogs) or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Characterization should include:
- NMR : Assign peaks for the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂), hydroxy proton (δ ~2.5–3.5 ppm, broad), and dimethyl substituents (δ ~1.0–1.2 ppm).
- Elemental Analysis : Validate empirical formula (e.g., C₉H₁₈O₃) with calculated vs. observed C/H/O percentages, as done for related esters .
- MS : Confirm molecular ion peak (e.g., m/z ~186 for C₉H₁₈O₃).
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis if chiral centers are present?
- Methodological Answer : If the hydroxy group at position 3 introduces chirality, asymmetric synthesis methods like enzymatic resolution or chiral auxiliaries (e.g., oxazolidinones) can be employed. For example, stereoselective Reformatsky reactions using chiral zinc complexes or enantioselective catalysis (e.g., Evans’ oxazaborolidines) may direct configuration . Diastereomeric intermediates can be separated via recrystallization or chiral HPLC, as seen in the isolation of α,β-diaminopropionic acid esters .
Q. What analytical challenges arise in quantifying trace degradation products of this ester?
- Methodological Answer : Hydrolysis of the ester group under acidic/basic conditions or oxidation of the hydroxy group may generate byproducts (e.g., 3-keto derivatives or free carboxylic acids). Stability studies should employ:
- HPLC-MS : Monitor degradation kinetics under varying pH and temperature.
- Accelerated Aging Tests : Use thermal gravimetric analysis (TGA) to predict shelf-life.
- Gas Chromatography (GC) : Detect volatile decomposition products (e.g., ethanol, CO₂), as observed in analogous ester decomposition studies .
Q. How can this compound serve as an intermediate in complex organic syntheses?
- Methodological Answer : The hydroxy and ester functionalities enable diverse transformations:
- Protection/Deprotection : The hydroxy group can be protected as a silyl ether (e.g., TBSCl) for subsequent reactions .
- Cross-Coupling : Transition-metal-catalyzed reactions (e.g., Heck or Suzuki) using halogenated derivatives.
- Bioconjugation : Ester hydrolysis to the carboxylic acid for peptide coupling, as seen in pharmaceutical intermediates .
Data Contradictions and Troubleshooting
Q. How to resolve discrepancies in reported spectroscopic data for this compound?
- Methodological Answer : Variability in NMR shifts may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or impurities. Cross-validate with:
- 2D NMR (COSY, HSQC) : Confirm proton-carbon correlations for the dimethyl and ester groups.
- IR Spectroscopy : Verify ester carbonyl (ν ~1740 cm⁻¹) and hydroxy (ν ~3400 cm⁻¹) stretches.
- Reference Standards : Compare with structurally validated analogs, such as ethyl 3-hydroxy-4,4-difluorobutanoate .
Application-Oriented Questions
Q. What role could this ester play in flavor or fragrance research?
- Methodological Answer : Structurally related hydroxy esters (e.g., 3-hydroxy-4,5-dimethyl-2(5H)-furanone) are key flavorants in wine and food products. Applications include:
- GC-Olfactometry : Identify odor-active thresholds in complex matrices.
- Sensory Panels : Correlate ester structure with sensory descriptors (e.g., fruity, caramel) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
